molecular formula C6H9Cl2N3 B125919 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 157327-51-0

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Cat. No.: B125919
CAS No.: 157327-51-0
M. Wt: 194.06 g/mol
InChI Key: VGQSNQPVXPPLEH-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride: is a chemical compound with the molecular formula C6H9Cl2N3.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Derivatives : 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride has been used in the synthesis of various derivatives including 4-hydroxy, 4-mercapto, 2-amino-4-hydroxy, and 2,4-dihydroxy derivatives, which are derived from cyano- or carbethoxy-1-acyl-3-amino-3-pyrroline intermediates (Sheradsky & Southwick, 1967).

  • Aryl Substituent Synthesis : Research includes methods for synthesizing 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines with an aryl substituent in the 6-position, leading to 4-hydroxy-, 4-amino, 2-amino-4-hydroxy, and 2,4-diamino derivatives (Southwick, Madhav, & Fitzgerald, 1969).

Crystallographic Analysis

  • Crystal Structure Analysis : The crystal structure of certain derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has been studied, revealing details about the dihedral angles formed by the fused rings and substituent groups (He, Peng, & Li, 2007).

Antiparasitic Activity

  • Antiparasitic Research : Studies have shown that certain derivatives exhibit antiparasitic activity, particularly against murine and avian malaria (Southwick, Amarnath, & Madhav, 1974).

Antiviral Activity

  • Antiviral Properties : Some carbocyclic analogues of 7-deazaguanosine, derived from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have shown selective inhibitory activities against the multiplication of HSV1 and HSV2 in cell culture (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).

Pharmaceutical Research

  • Pharmaceutical Applications : 6,7-Dihydro-5H-cyclopenta[b] pyridine, a related compound, is utilized in pharmaceutical research, particularly as a side-chain in the production of the fourth-generation antibiotic Cefpirome (Fu Chun, 2007).

Enzyme Inhibition

  • Xanthine Oxidase Inhibition : N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, structurally similar to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have been synthesized and found to inhibit xanthine oxidase (Seela, Bussmann, Götze, & Rosemeyer, 1984).

Anticancer and Antimicrobial Activities

Hypocholesterolemic Activity

  • Hypocholesterolemic Agents : A novel series of pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-diones, structurally related to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have been developed as potent inhibitors of acyl-CoA:cholesterol O-acyltransferase, demonstrating hypocholesterolemic activity in cholesterol-fed rats (Larsen, Spilman, Bell, Dinh, Martinborough, & Wilson, 1991).

Antibacterial Evaluation

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for the study of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride involve further investigation into its potential as a cancer therapy . It has been identified as a promising lead compound for subsequent drug discovery targeting ATR kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihyd

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.2ClH/c1-5-2-8-4-9-6(5)3-7-1;;/h2,4,7H,1,3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQSNQPVXPPLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657798
Record name 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157327-51-0
Record name 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[3,4-d]pyrimidine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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